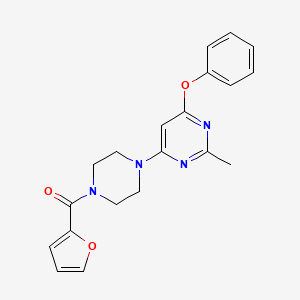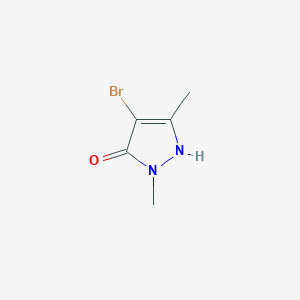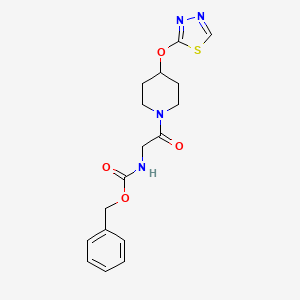![molecular formula C23H18N4O2S2 B2477526 N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide CAS No. 1105214-74-1](/img/structure/B2477526.png)
N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds
Research has demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, including oxadiazole derivatives, have shown promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014). Such findings suggest that compounds with similar structural elements may also possess significant antimicrobial properties, underscoring their potential in the development of new antimicrobial agents.
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibition
A series of compounds structurally related to certain sulfonamides were investigated for their ability to inhibit human carbonic anhydrase isoforms. These studies revealed low nanomolar inhibition values and highlighted a well-defined structure-activity relationship. Given the involvement of carbonic anhydrases in various pathologies like cancer and glaucoma, such inhibitors could serve as promising drug candidates (Carta et al., 2017).
Anticonvulsant Agents
Synthesis of Azoles Incorporating Sulfonamide Moiety
Derivatives of heterocyclic compounds, including a sulfonamide thiazole moiety, were synthesized and evaluated for anticonvulsant activity. Among these, several compounds showed protection against induced convulsions, with one compound in particular offering 100% protection. This suggests the potential of similar compounds in the development of anticonvulsant therapies (Farag et al., 2012).
Antimicrobial and Hemolytic Agents
Synthesis of Oxadiazole Derivatives
Research into the synthesis of 1,3,4-oxadiazole compounds, known for their pharmacological activities, led to the development of derivatives that were screened for antimicrobial and hemolytic activity. Some of these compounds were found to be active against microbial species and exhibited varying degrees of cytotoxicity, indicating their potential as antimicrobial agents with lower toxicity profiles (Gul et al., 2017).
Zukünftige Richtungen
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields including medicine, development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to target key functional proteins in bacterial cell division . More research is needed to identify the specific targets of this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that similar compounds interact with their targets, causing changes that inhibit the function of the target, leading to the desired therapeutic effect .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
Similar compounds have been found to have good bioavailability . More research is needed to understand the specific ADME properties of this compound.
Result of Action
Similar compounds have been found to have potent antimicrobial activity . More research is needed to understand the specific effects of this compound’s action.
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.
Eigenschaften
IUPAC Name |
3-methyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-14-8-10-16(11-9-14)21-25-19(29-26-21)13-30-23-24-17-12-18(15-6-4-3-5-7-15)31-20(17)22(28)27(23)2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLZAWDMDPYXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C)SC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2477446.png)

![5,6-dichloro-N-{2-[methyl(phenyl)amino]propyl}pyridine-3-sulfonamide](/img/structure/B2477449.png)
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2477450.png)
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2477452.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2477458.png)
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2477460.png)

![1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2477462.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)

